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Tin selenide (SnSe) - 1315-06-6

Tin selenide (SnSe)

Catalog Number: EVT-303263
CAS Number: 1315-06-6
Molecular Formula: SeSn
Molecular Weight: 197.68 g/mol
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Product Introduction

Description

Tin selenide (SnSe) is a binary IV-VI semiconductor compound composed of tin (Sn) and selenium (Se). [, , , , ] It exists naturally as the mineral Herzenbergite. [] SnSe is attracting significant interest in scientific research due to its unique properties and potential applications in thermoelectrics, photovoltaics, and optoelectronics. [, , , ]

Tin Sulfide (SnS)

    Compound Description: Tin sulfide (SnS) is a binary compound similar to Tin Selenide, belonging to the IV-VI semiconductor family. Like Tin Selenide, it exhibits a layered orthorhombic crystal structure and is being explored for its thermoelectric properties.

Tin Diselenide (SnSe2)

    Compound Description: Tin Diselenide (SnSe2) is another layered semiconductor, crystallizing in a hexagonal structure. It finds applications in various fields, including energy storage and electronics.

    Relevance: SnSe2 is structurally related to Tin Selenide, sharing the element Selenium. Interestingly, research indicates that 2D SnSe nanosheets can transform into SnSe2 at high temperatures. This transformation involves structural rearrangement and highlights the thermal stability considerations related to Tin Selenide.

Cadmium Selenide (CdSe)

    Compound Description: Cadmium Selenide (CdSe) is a II-VI semiconductor material known for its excellent optoelectronic properties. It is frequently used in quantum dot form for applications like solar cells and LEDs.

    Relevance: CdSe, specifically in its quantum dot form, has been researched in conjunction with Tin Selenide for enhancing the performance of solar cells. For instance, CdSe-coated SnSe nanocomposites have shown promising thermoelectric performance due to reduced thermal conductivity.

Copper Indium Diselenide (CuInSe2)

    Compound Description: Copper Indium Diselenide (CuInSe2) is a ternary semiconductor material widely used as an absorber layer in thin-film solar cells. It possesses a chalcopyrite crystal structure and exhibits high absorption coefficients.

    Relevance: CuInSe2 is researched alongside Tin Selenide for potential applications in solar cells. Both materials belong to the chalcogenide family and are deposited as thin films using techniques like thermal evaporation.

Zinc Selenide (ZnSe)

    Compound Description: Zinc Selenide (ZnSe) is a II-VI semiconductor with a wide band gap, making it suitable for applications in optoelectronic devices operating in the blue and ultraviolet spectral regions.

    Relevance: Similar to CdSe, ZnSe is investigated as a buffer layer in conjunction with Tin Selenide for enhancing the performance of quantum dot solar cells. The use of ZnSe can lead to improved charge separation and reduced recombination in such devices.

    Compound Description: Copper Zinc Tin Sulfide (Cu2ZnSnS4, CZTS) is a quaternary semiconductor material considered a promising alternative to conventional thin-film solar cell materials. It comprises earth-abundant and non-toxic elements.

    Relevance: CZTS is studied in the context of developing sustainable and efficient thin-film solar cells. Its relevance to Tin Selenide lies in their shared application in photovoltaics and the exploration of alternative materials beyond traditional silicon-based solar cells.

Silver Bismuth Selenide (AgBiSe2)

    Compound Description: Silver Bismuth Selenide (AgBiSe2) is a ternary compound known for its interesting thermoelectric properties. It exhibits a structural transition from a hexagonal to a cubic phase upon increasing temperature.

    Relevance: AgBiSe2 is researched for its ability to influence the crystal structure and thermoelectric properties of Tin Selenide when alloyed. Studies have shown that alloying AgBiSe2 with Tin Selenide can stabilize the high-pressure cubic rock-salt phase of Tin Selenide at ambient conditions. This structural modification significantly impacts the thermoelectric performance of Tin Selenide.

SnSe1–xSx

    Compound Description: SnSe1–xSx represents a series of compounds where sulfur (S) partially substitutes selenium (Se) in the Tin Selenide lattice. This substitution can lead to variations in the material's electronic band structure and phonon scattering behavior.

    Relevance: SnSe1–xSx compounds are investigated for their potential in enhancing the thermoelectric performance of Tin Selenide. The introduction of sulfur can effectively reduce thermal conductivity through enhanced phonon scattering at atomic disorders, leading to an improved thermoelectric figure of merit (ZT).

Cadmium Sulfide (CdS)

    Compound Description: Cadmium Sulfide (CdS) is a II-VI semiconductor material widely used as a buffer layer in thin-film solar cells, particularly those based on CIGS (Copper Indium Gallium Selenide) absorbers.

    Relevance: CdS, while typically used with other absorber materials, is mentioned in the context of CZTS solar cells as a potentially toxic buffer layer that researchers aim to replace with environmentally friendly alternatives like Zn[O1−xSx]. Its relevance to Tin Selenide is indirect, highlighting the broader research focus on sustainable materials for solar cell applications.

Zinc Oxysulfide (Zn[O1−xSx])

    Compound Description: Zinc Oxysulfide (Zn[O1−xSx]) is a ternary compound investigated as a potential buffer layer material in thin-film solar cells. It offers a less toxic alternative to CdS, aiming to improve the environmental friendliness of solar cell fabrication.

    Relevance: Zn[O1−xSx] is researched as a replacement for CdS in CZTS solar cells to enhance their sustainability. Although not directly interacting with Tin Selenide, this research highlights the ongoing efforts to develop environmentally friendly materials for solar cell applications, a field where Tin Selenide is also being explored.

Synthesis Analysis

The synthesis of tin selenide can be achieved through various methods:

  1. Thermal Evaporation: This method involves the deposition of tin and selenium onto a substrate in a vacuum environment. The materials are heated to high temperatures, allowing them to vaporize and condense on the cooler substrate, forming thin films of tin selenide.
  2. Bridgman Technique: A classical method used for growing single crystals, where a mixture of tin and selenium is placed in a sealed ampoule and subjected to a temperature gradient. The optimal lowering rate for tin selenide is approximately 7 mm per hour with a temperature gradient of 15 °C per centimeter .
  3. Chemical Vapor Deposition: This technique allows for the synthesis of high-quality thin films by introducing gaseous precursors into a reaction chamber. For instance, tin iodide and selenium powders can be vaporized and deposited onto substrates at controlled temperatures .
  4. Hydrothermal Methods: Involves dissolving precursors in water at high temperatures and pressures, allowing for the growth of tin selenide nanostructures through aqueous reactions .
  5. Electrochemical Synthesis: This method utilizes electrochemical processes to deposit tin selenide on conductive substrates, showing promise for scalable production .
Molecular Structure Analysis

Tin selenide crystallizes in several forms, primarily as orthorhombic or cubic structures, depending on the synthesis conditions. The orthorhombic phase is more common and features a layered structure that can be exfoliated into two-dimensional sheets. The lattice parameters for orthorhombic tin selenide are approximately a=11.36 a=11.36\text{ }, b=4.38 b=4.38\text{ }, and c=4.52 c=4.52\text{ } . The bonding characteristics involve covalent interactions between tin and selenium atoms, contributing to its semiconductor properties.

Chemical Reactions Analysis

Tin selenide can participate in several chemical reactions:

  1. Formation Reaction: The direct reaction between elemental tin and selenium at elevated temperatures leads to the formation of tin selenide:
    Sn+SeSnSe\text{Sn}+\text{Se}\rightarrow \text{SnSe}
    This reaction typically occurs at temperatures ranging from 300 °C to 500 °C .
  2. Thermal Decomposition: Tin selenide can decompose upon heating into its constituent elements or other compounds like tin oxide or selenium gas under specific conditions.
  3. Oxidation Reactions: In the presence of oxygen, tin selenide can oxidize to form tin oxide and selenium dioxide:
    2SnSe+3O22SnO2+2SeO22\text{SnSe}+3\text{O}_2\rightarrow 2\text{SnO}_2+2\text{SeO}_2
Mechanism of Action

The mechanism of action for tin selenide primarily revolves around its thermoelectric properties. As a semiconductor, it facilitates charge carrier movement (electrons and holes) when subjected to thermal gradients or light exposure. The efficiency of charge transport is influenced by factors such as crystallinity, carrier concentration, and temperature gradients . Studies have shown that structural modifications can enhance its thermoelectric performance by optimizing the Seebeck coefficient and electrical conductivity while minimizing thermal conductivity.

Physical and Chemical Properties Analysis

Tin selenide exhibits several notable physical and chemical properties:

  • Bandgap: Approximately 0.9 eV (indirect), making it suitable for photovoltaic applications.
  • Melting Point: Around 600 °C.
  • Density: Approximately 6.29 g cm36.29\text{ g cm}^3.
  • Solubility: Soluble in acids like hydrochloric acid but insoluble in water.
  • Thermal Conductivity: Relatively low thermal conductivity, which is beneficial for thermoelectric applications.

These properties make tin selenide an attractive candidate for various technological applications.

Applications

Tin selenide has diverse applications across multiple fields:

  1. Thermoelectric Devices: Due to its favorable thermoelectric properties, it is utilized in devices that convert heat into electricity or vice versa.
  2. Photovoltaics: Tin selenide serves as an absorber layer in solar cells, contributing to efficient light-to-energy conversion.
  3. Optoelectronics: Its semiconductor nature allows for use in light-emitting diodes (LEDs) and photodetectors.
  4. Energy Storage: Research indicates potential applications in lithium-ion batteries as an anode material due to its high capacity for lithium storage .
  5. Catalysis: Tin selenide has been explored as an electrocatalyst for water splitting reactions, showcasing its versatility beyond traditional semiconductor applications .
Fundamental Properties of Tin Selenide (SnSe)

Crystal Structure and Phase Transitions

Tin selenide exhibits complex structural polymorphism, with its orthorhombic phase (space group Pnma, No. 62) being the most thermodynamically stable under ambient conditions. This layered structure comprises corrugated Sn-Se bilayers stacked along the a-axis, where each tin atom is covalently bonded to three selenium atoms within the plane, forming a highly distorted octahedral coordination geometry characterized by three short Sn-Se bonds (approximately 2.74–2.82 Å) and three longer bonds (approximately 3.34–3.47 Å) [1] [9]. This distortion arises from the stereochemically active 5s² lone pair on Sn(II) ions, which induces significant electronic asymmetry and structural anisotropy [9]. The unit cell parameters at room temperature are a = 11.49 Å, b = 4.44 Å, and c = 4.135 Å [3] [9].

A high-temperature cubic phase (space group Fm3m) has also been identified in nanocrystalline and thin-film forms, featuring a rocksalt-type structure with a lattice parameter of 11.97 Å [8] [9]. This phase, while energetically comparable to the orthorhombic phase, exhibits centrosymmetric symmetry and distinct electronic properties [9].

Table 1: Crystallographic Phases of Tin Selenide

PhaseSpace GroupLattice ParametersCoordination GeometryStability Range
Orthorhombic (α)Pnmaa=11.49 Å, b=4.44 Å, c=4.135 ÅDistorted Octahedral (3 short + 3 long bonds)< 800 K
Cubic (π)Fm3ma=11.97 ÅRocksalt-typeMetastable (nanostructures)
High-Temp (β)Cmcma=4.31 Å, b=11.70 Å, c=4.31 ÅPseudo-tetragonal> 800 K

Temperature-Dependent Phase Stability

Tin selenide undergoes a reversible second-order displacive phase transition near 800 K (approximately 810 K), transforming from the low-temperature Pnma structure to a higher-symmetry orthorhombic phase (space group Cmcm, No. 63) [1] [8] [9]. This transition is characterized by significant changes in lattice parameters (a = 4.31 Å, b = 11.70 Å, c = 4.31 Å) and a reduction in bandgap from 0.86 eV to 0.39 eV [2] [9]. Crucially, this transition involves a dynamic order-disorder phenomenon where tin atoms exhibit increasing positional disorder ("flopping") with rising temperature, while the Sn-Se bonds remain largely intact [10]. Neutron scattering studies confirm that this disorder initiates around 600 K and intensifies up to the transition point, contributing to anomalous enhancements in thermoelectric performance observed above this temperature [2] [10]. The Cmcm phase is notably not pseudo-tetragonal, contrary to earlier assumptions, preserving strong electronic anisotropy critical for thermoelectric transport [1].

Electronic Band Structure

Direct and Indirect Bandgap Characteristics

Tin selenide is a semiconductor exhibiting both indirect and direct bandgap transitions. The low-temperature Pnma phase possesses an indirect bandgap of 0.90 eV and a direct bandgap of 1.30 eV at room temperature [3]. The bandgap exhibits strong layer-thickness dependence, widening from 0.98 eV in bulk to 1.43 eV in monolayers due to quantum confinement effects [5]. Upon transitioning to the high-temperature Cmcm phase above 800 K, the bandgap narrows significantly to approximately 0.39 eV [9]. This reduction facilitates enhanced intrinsic carrier excitation at elevated temperatures, boosting electrical conductivity. Density functional theory calculations reveal that the valence band maximum (VBM) originates from hybridized Sn 5p and Se 4p orbitals, while the conduction band minimum (CBM) derives primarily from Sn 5s states [2] [8].

Anisotropic Charge Transport Mechanisms

The electronic transport properties of tin selenide are highly anisotropic due to its layered crystal structure. Electrical conductivity (σ) along the crystallographic b-axis can be 2–3 orders of magnitude higher than along the a-axis (perpendicular to the layers) at room temperature [7] [10]. This anisotropy stems from highly dispersive valence bands along the Γ-Y direction (b-axis), enabling high hole mobility, contrasted with flatter bands along the Γ-X (a-axis) and Γ-Z (c-axis) directions [2]. The room-temperature electrical conductivity along the b-axis is approximately 10 S cm⁻¹, while along the a-axis it drops to ~1 S cm⁻¹ [4]. This directional dependence creates preferential pathways for charge carriers, making the b-axis the optimal direction for thermoelectric current harvesting. Additionally, the dynamic disorder in tin atoms above 600 K enhances carrier mobility along specific crystallographic directions by reducing effective mass through band convergence [7] [10].

Table 2: Anisotropic Electrical Transport in SnSe (300 K)

Crystallographic DirectionElectrical Conductivity (S cm⁻¹)Dominant Charge Carrier TypeCarrier Mobility (cm² V⁻¹ s⁻¹)
a-axis (Perpendicular)~1HolesLow (< 50)
b-axis (In-plane)~10HolesHigh (100–300)
c-axis (In-plane)~10HolesModerate (50–150)

Thermal Properties

Ultralow Lattice Thermal Conductivity

Tin selenide exhibits exceptionally low lattice thermal conductivity (κₗₐₜ) across all crystallographic directions, a cornerstone of its outstanding thermoelectric performance. At room temperature, κₗₐₜ ranges between 0.23–0.70 W m⁻¹ K⁻¹, significantly lower than conventional thermoelectrics like silicon germanium or bismuth telluride [2] [4]. Along the a-axis, κₗₐₜ is particularly ultralow (<0.5 W m⁻¹ K⁻¹), while values along the b- and c-axes are marginally higher (~0.7 W m⁻¹ K⁻¹) [4]. This anisotropy intensifies with temperature, with κₗₐₜ dropping precipitously to approximately 0.23 W m⁻¹ K⁻¹ at 923 K in the Cmcm phase [2]. The origin of this ultralow κₗₐₜ is multifaceted:

  • Structural Complexity: The large unit cell (8 atoms) provides numerous optical phonon branches that scatter acoustic phonons [1].
  • Bond Heterogeneity: The coexistence of strong covalent intra-layer bonds and weak van der Waals inter-layer forces creates large acoustic impedance mismatches [9] [10].
  • Point Defects: Native tin vacancies (Sn content ≈ 0.982) introduce mass fluctuation scattering [1].
  • Dynamic Disorder: The onset of tin atom "flopping" above 600 K generates dynamic point defect scattering centers, further suppressing phonon propagation [10].

Anharmonic Phonon Scattering

Strong intrinsic phonon anharmonicity is a defining characteristic of tin selenide's lattice dynamics, quantified by high Grüneisen parameters (γ > 2) [4] [10]. This anharmonicity originates from the stereochemically active Sn 5s² lone pairs, which create asymmetric bonding environments and unstable lattice potentials. Raman spectroscopy studies across temperatures (5–300 K) reveal significant temperature-dependent phonon shifts and broadening (e.g., for Ag modes at ~70 cm⁻¹, 108 cm⁻¹, 130 cm⁻¹, and 150 cm⁻¹) that deviate markedly from standard harmonic oscillator models [4]. The phonon lifetime (τ) for low-frequency acoustic modes is exceptionally short (<1 ps) due to strong anharmonic decay processes involving three-phonon interactions, where high-frequency optical phonons split into multiple acoustic phonons (optical → acoustic + acoustic) [4] [10]. First-principles calculations confirm that four-phonon scattering processes contribute significantly (≥30%) to thermal resistance above 800 K, unusually high for semiconductors [10]. The Debye temperature (ΘD) is remarkably low at 175 K, indicative of soft lattice vibrations that enhance Umklapp scattering [1].

Table 3: Anharmonic Phonon Properties of SnSe

PropertyValueExperimental MethodImplication
Grüneisen Parameter (γ)2.0 – 4.5 (mode-dependent)Raman Spectroscopy, DFTIndicates strong lattice anharmonicity
Debye Temperature (ΘD)175 KX-ray Diffraction (ADP analysis)Soft lattice promoting phonon-phonon scattering
Dominant Scattering Process3- & 4-phonon interactionsFirst-principles CalculationsLowers κₗₐₜ beyond conventional 3-phonon limit
Phonon Lifetime (300 K)< 1 ps (acoustic modes)Inelastic Neutron ScatteringRapid decay of heat-carrying phonons

Properties

CAS Number

1315-06-6

Product Name

Tin selenide (SnSe)

IUPAC Name

selanylidenetin

Molecular Formula

SeSn

Molecular Weight

197.68 g/mol

InChI

InChI=1S/Se.Sn

InChI Key

MFIWAIVSOUGHLI-UHFFFAOYSA-N

SMILES

[Se]=[SnH2]

Canonical SMILES

[Se]=[Sn]

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